2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of heterocycles obtained through a variety of synthetic routes . It is a part of the 1,2,3-triazole-fused pyrazines and pyridazines .
Synthesis Analysis
The synthesis of these types of compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines .Scientific Research Applications
- Application : It has been evaluated as an inhibitor of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. Notably, it demonstrates excellent selectivity over other proline-selective peptidases, oral bioavailability in preclinical species, and in vivo efficacy in animal models .
- Application : It exhibits potent antiproliferative activities against A549, Bewo, and MCF-7 cells, making it a potential candidate for cancer therapy .
- Application : Approaches toward medicinal chemistry relevant building blocks have been elaborated using this compound. These methods provide quick and multigram access to the target derivatives from commercially available nonexpensive reagents .
- Application : It is used in custom synthesis and bulk manufacturing, making it valuable for researchers and pharmaceutical companies .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Diabetes Treatment
Antitumor Activity
Medicinal Chemistry Building Blocks
Custom Synthesis and Sourcing
Chemical Properties and Toxicity Assessment
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to inhibitPCAF (P300/CBP-associated factor) , a histone acetyltransferase involved in gene expression and DNA repair .
Mode of Action
Similar compounds have been shown to bind effectively with the binding site of pcaf . This binding could potentially inhibit the function of PCAF, affecting gene expression and DNA repair .
Biochemical Pathways
Given that pcaf is involved in gene expression and dna repair , it can be inferred that these pathways may be affected.
Pharmacokinetics
Similar compounds have demonstrated oral bioavailability in preclinical species .
Result of Action
Inhibition of pcaf could potentially affect gene expression and dna repair , leading to various cellular effects.
properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-7-3-6-15(11-16)22-18(27)12-29-19-9-8-17-23-24-20(26(17)25-19)13-4-2-5-14(21)10-13/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOCBKKZHMADOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.